molecular formula C22H29NO6 B12192682 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12192682
M. Wt: 403.5 g/mol
InChI Key: AHGMVPGCAGBBRA-UHFFFAOYSA-N
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Description

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chromen-2-one core structure, along with the tert-butoxycarbonyl-protected norvalinate moiety, makes this compound a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Methyl Groups: The methyl groups at positions 3, 4, and 7 can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Norvalinate Moiety: The norvalinate moiety can be introduced through an esterification reaction between the chromen-2-one derivative and N-(tert-butoxycarbonyl)norvaline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected norvalinate moiety can be cleaved under physiological conditions, releasing the active norvaline, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
  • 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
  • 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

Uniqueness

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is unique due to the combination of the chromen-2-one core with the tert-butoxycarbonyl-protected norvalinate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C22H29NO6/c1-8-9-15(23-21(26)29-22(5,6)7)20(25)28-17-11-12(2)10-16-18(17)13(3)14(4)19(24)27-16/h10-11,15H,8-9H2,1-7H3,(H,23,26)

InChI Key

AHGMVPGCAGBBRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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